

Unveiling the Structural Nuances of Phenyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenyl 4-hydroxybenzoate**

Cat. No.: **B096878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-hydroxybenzoate, also known as Phenylparaben, is a significant chemical intermediate in the synthesis of parabens, which are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products.^{[1][2]} Its molecular formula is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol.^[3] This white crystalline solid's efficacy and safety in various applications are intrinsically linked to its precise three-dimensional structure and molecular geometry.^{[1][4]} This technical guide provides an in-depth exploration of the crystal structure and molecular geometry of **Phenyl 4-hydroxybenzoate**, offering valuable data for researchers and professionals in drug development and materials science.

Molecular Structure and Geometry

The molecular structure of **Phenyl 4-hydroxybenzoate** consists of a phenyl group attached to a 4-hydroxybenzoate moiety through an ester linkage. While a definitive single-crystal X-ray diffraction study for **Phenyl 4-hydroxybenzoate** is not publicly available, analysis of closely related compounds provides significant insights into its expected molecular geometry.

The overall shape of the molecule is anticipated to be non-planar. The dihedral angle between the two aromatic rings is a critical parameter defining the molecule's conformation. In similar phenyl benzoate structures, this angle can vary, influencing the crystal packing and intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of **Phenyl 4-hydroxybenzoate** is presented in the table below.

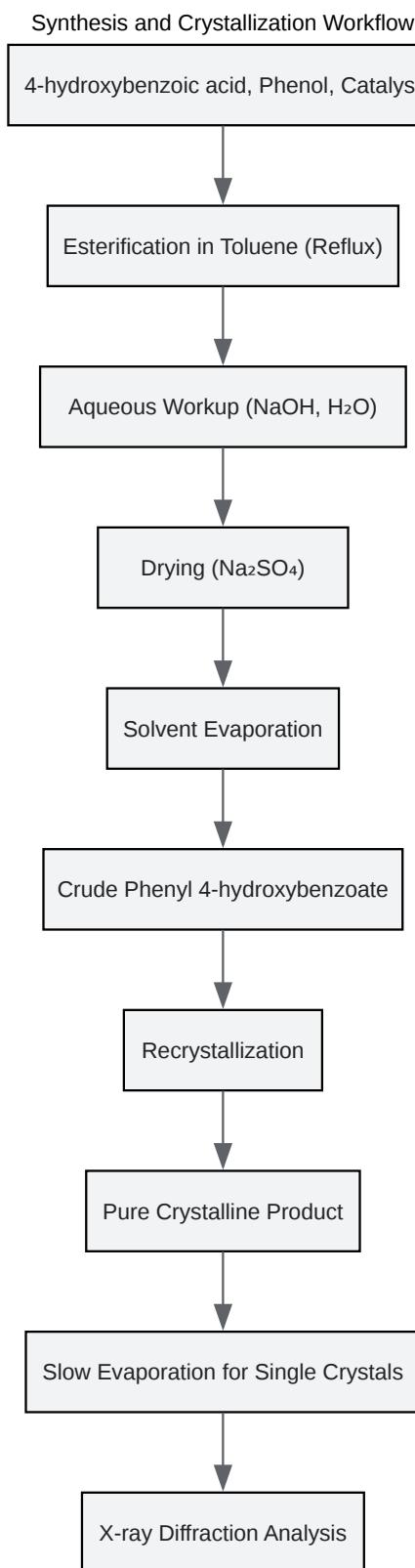
Property	Value	Reference
CAS Number	17696-62-7	
Molecular Formula	C ₁₃ H ₁₀ O ₃	
Molecular Weight	214.22 g/mol	
Appearance	White to almost white powder or crystals	[5]
Purity	>99.0% (GC)	[5]
Melting Point	180.0 - 183.0 °C	[5]

Experimental Protocols

Synthesis of Phenyl 4-hydroxybenzoate

A common method for the synthesis of **Phenyl 4-hydroxybenzoate** involves the esterification of 4-hydroxybenzoic acid with phenol. A representative experimental protocol is as follows:

Materials:


- 4-hydroxybenzoic acid
- Phenol
- Boron nitride (catalyst)
- Toluene (solvent)
- Sodium hydroxide solution (for washing)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-hydroxybenzoic acid, a molar excess of phenol, and a catalytic amount of boron nitride in toluene.
- Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted 4-hydroxybenzoic acid, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude **Phenyl 4-hydroxybenzoate**.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to obtain fine, white crystals.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified **Phenyl 4-hydroxybenzoate** in an appropriate solvent.

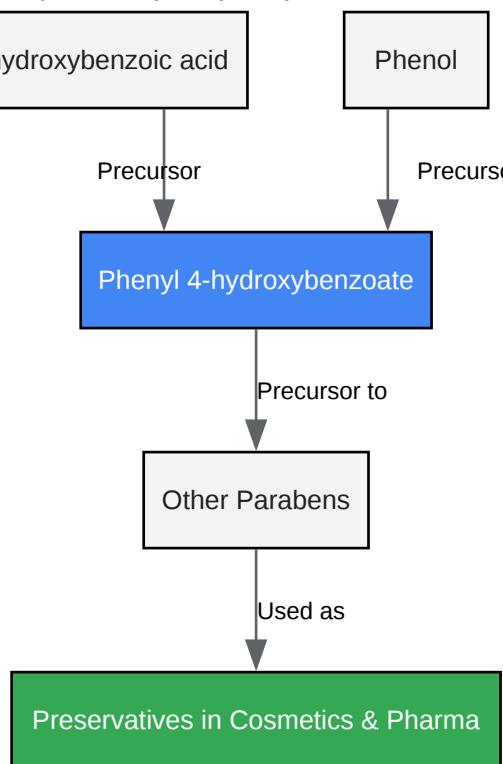
[Click to download full resolution via product page](#)

A flowchart illustrating the general workflow for the synthesis and crystallization of **Phenyl 4-hydroxybenzoate**.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

- Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly employed.^[6]
 - KBr Pellet: A small amount of finely ground **Phenyl 4-hydroxybenzoate** is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - Nujol Mull: A paste is created by grinding the solid sample with a few drops of Nujol (mineral oil). This mull is then placed between two KBr or NaCl plates.^[6]
- Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Biological Activity and Signaling Pathways

Phenyl 4-hydroxybenzoate, as a member of the paraben family, is primarily recognized for its antimicrobial properties. While specific signaling pathways directly modulated by **Phenyl 4-hydroxybenzoate** are not extensively documented, parabens, in general, have been investigated for their potential endocrine-disrupting activities, particularly their weak estrogenic effects.^[7] It is important to note that 4-hydroxybenzoic acid, a metabolite of parabens, is a known bioactive phenolic compound.^[8] Further research is needed to elucidate the specific molecular interactions and signaling cascades that may be influenced by **Phenyl 4-hydroxybenzoate**.

Relationship of Phenyl 4-hydroxybenzoate to Parabens

[Click to download full resolution via product page](#)

A diagram showing the role of **Phenyl 4-hydroxybenzoate** as a precursor in the synthesis of other parabens used as preservatives.

Conclusion

This technical guide has summarized the available information on the crystal structure and molecular geometry of **Phenyl 4-hydroxybenzoate**. While a definitive crystallographic structure remains to be published, data from related compounds provide a strong basis for understanding its molecular conformation. The provided experimental protocols for synthesis and characterization offer a practical framework for researchers working with this compound. Further investigation into the specific biological interactions and signaling pathways of **Phenyl 4-hydroxybenzoate** will be crucial for a comprehensive understanding of its role in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. PubChemLite - Phenyl 4-hydroxybenzoate (C13H10O3) [pubchemlite.lcsb.uni.lu]
- 4. nbino.com [nbino.com]
- 5. Phenyl 4-Hydroxybenzoate | 17696-62-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Structural Nuances of Phenyl 4-hydroxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096878#crystal-structure-and-molecular-geometry-of-phenyl-4-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com